molecular formula C10H14O6 B12291149 (E)-4,7,8-trihydroxydec-5-ene-2,3,9-trione

(E)-4,7,8-trihydroxydec-5-ene-2,3,9-trione

Katalognummer: B12291149
Molekulargewicht: 230.21 g/mol
InChI-Schlüssel: BASDHTGAOXCWMN-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4,7,8-trihydroxydec-5-ene-2,3,9-trione is an organic compound with a unique structure characterized by multiple hydroxyl groups and a conjugated double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,7,8-trihydroxydec-5-ene-2,3,9-trione typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by selective hydroxylation and oxidation steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods such as chromatography and crystallization. These methods ensure high efficiency and scalability for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4,7,8-trihydroxydec-5-ene-2,3,9-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups, enhancing the compound’s versatility in chemical synthesis.

Wissenschaftliche Forschungsanwendungen

(E)-4,7,8-trihydroxydec-5-ene-2,3,9-trione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of (E)-4,7,8-trihydroxydec-5-ene-2,3,9-trione involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, influencing biochemical pathways and cellular processes. Its conjugated double bond system may also play a role in its reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,7,8-trihydroxydecane-2,3,9-trione: Lacks the conjugated double bond, resulting in different chemical properties.

    4,7,8-trihydroxydec-5-ene-2,3,9-dione: Similar structure but with different oxidation states at specific positions.

Uniqueness

(E)-4,7,8-trihydroxydec-5-ene-2,3,9-trione is unique due to its specific arrangement of hydroxyl groups and the presence of a conjugated double bond, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Eigenschaften

Molekularformel

C10H14O6

Molekulargewicht

230.21 g/mol

IUPAC-Name

(E)-4,7,8-trihydroxydec-5-ene-2,3,9-trione

InChI

InChI=1S/C10H14O6/c1-5(11)9(15)7(13)3-4-8(14)10(16)6(2)12/h3-4,7-9,13-15H,1-2H3/b4-3+

InChI-Schlüssel

BASDHTGAOXCWMN-ONEGZZNKSA-N

Isomerische SMILES

CC(=O)C(C(/C=C/C(C(=O)C(=O)C)O)O)O

Kanonische SMILES

CC(=O)C(C(C=CC(C(=O)C(=O)C)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.